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Compound of Interest

Compound Name: 3-Methylcyclohexanone

Cat. No.: B152366

3-Methylcyclohexanone (CAS No: 591-24-2) is a cyclic ketone of significant interest in
organic synthesis, fragrance development, and as a versatile solvent.[1][2] Its structure, a six-
membered carbon ring bearing a ketone functional group and a methyl substituent at the 3-
position, introduces a chiral center, meaning it exists as two non-superimposable mirror
images: (R)- and (S)-enantiomers.[2][3] This chirality, combined with its functional groups,
makes it a valuable building block for the synthesis of more complex, stereospecific molecules
in the pharmaceutical and agrochemical industries. A thorough understanding of its physical
properties is paramount for its effective use, from predicting its behavior in reaction mixtures to
ensuring its safe handling and storage.

This guide provides a detailed examination of the key physical and spectroscopic properties of
3-methylcyclohexanone, supported by field-proven experimental protocols for their
determination. The methodologies are presented not merely as steps, but with a focus on the
underlying scientific principles, ensuring a robust and validated approach for researchers and
drug development professionals.

Section 1: Core Physicochemical Properties

The physical state and behavior of 3-methylcyclohexanone under various conditions are
dictated by its molecular structure. The polar carbonyl group allows for dipole-dipole
interactions, while the nonpolar hydrocarbon backbone results in moderate volatility and limited
water solubility. These properties are summarized below.
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Property Value Source(s)
IUPAC Name 3-methylcyclohexan-1-one [1]
CAS Number 591-24-2 (Racemic Mixture) [1][3]
13368-65-5 ((R)-enantiomer) [2]
Molecular Formula C7H120 [1112]
Molecular Weight 112.17 g/mol [1][2]
Appearance Clear, c.olo.rless to very faintly o
yellow liquid
Odor Camphoraceous, mint-like [1]
Boiling Point 169-170 °C (at 760 mmHg) [1]
Melting Point -73.5°C [1]
Density ~0.914 g/mL at 25 °C [1]

Refractive Index (n2°/D)

1.440 - 1.450

[1]

Solubility

Insoluble in water; soluble in

oils and ethanol

[1]

Flash Point

~48 °C (118.4 °F) - Closed
Cup

[1]

Vapor Pressure

1.5 mmHg at 20 °C

[1]

Section 2: Spectroscopic Characterization

Spectroscopy provides a fingerprint of a molecule's structure. For 3-methylcyclohexanone,
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for
confirming its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of 3-methylcyclohexanone is dominated by features characteristic of a
saturated aliphatic ketone.
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e C=0 Stretch: A strong, sharp absorption peak is observed at approximately 1715 cm~21. This
is the most diagnostic peak and is indicative of a saturated six-membered ring ketone. Its
high intensity is due to the large change in dipole moment during the stretching vibration.

o C-H Aliphatic Stretch: A series of peaks are present in the 2850-3000 cm~1 region,
corresponding to the stretching vibrations of the C-H bonds on the sp3 hybridized carbons of
the cyclohexane ring and the methyl group.[3]

o CH2/CHs Bending: Vibrations corresponding to the scissoring and bending of the methylene
(CH2) and methyl (CHs) groups appear in the 1465-1350 cm~! region.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum provides detailed information about the electronic environment of the
hydrogen atoms. Due to the complexity of the overlapping signals from the cyclohexane ring
protons, a precise assignment without advanced 2D NMR techniques is challenging. However,
the general regions are predictable:

o Methyl Protons (-CHs): A doublet will appear around & 1.0 ppm. It is a doublet because the
adjacent methine proton (at C3) splits its signal.

e Ring Protons (-CHz- and -CH-): The nine protons on the cyclohexane ring produce a
complex series of overlapping multiplets between 6 1.2 and 2.5 ppm.[4] The protons on the
carbon alpha to the carbonyl group (C2 and C6) are the most deshielded of the ring protons
and will appear further downfield within this range (typically 4 2.0-2.5 ppm).

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled 3C NMR spectrum is a powerful tool for confirming the carbon skeleton,
as it should display seven distinct signals, corresponding to the seven unique carbon atoms in
the molecule.[5][6]

e Carbonyl Carbon (C=0): A single, weak peak appears far downfield, typically in the range of
0 205-220 ppm.[5] This significant deshielding is due to the electronegativity of the oxygen
atom and the magnetic anisotropy of the pi bond. This peak is characteristically weak due to
the long relaxation time of quaternary carbons in proton-decoupled experiments.
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 Aliphatic Carbons (sp?): The remaining six carbons of the ring and methyl group appear
upfield, generally between & 10-65 ppm.[5]

o The carbon bearing the methyl group (C3) and the carbons alpha to the carbonyl (C2, C6)
will be the most downfield in this region.

o The methyl carbon itself will be one of the most upfield signals.

Section 3: Experimental Determination of Physical
Properties

The following protocols describe standard, validated methods for determining the key physical
properties of liquid samples like 3-methylcyclohexanone.

Protocol: Determination of Boiling Point (Micro-Scale
Method)

This method is ideal for small sample volumes and relies on the principle that a liquid's boiling
point is the temperature at which its vapor pressure equals the surrounding atmospheric
pressure.

Methodology:

Sample Preparation: Add approximately 0.5 mL of 3-methylcyclohexanone to a small test
tube (e.g., 10 x 75 mm).

» Capillary Inversion: Place a standard melting point capillary tube (sealed at one end) into the
test tube with its open end down.

o Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire,
ensuring the bottom of the test tube is aligned with the thermometer bulb.

e Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or
a metal heating block) so the sample is below the oil level.

« Initiate Heating: Begin heating the bath gently. Stir the bath to ensure even heat distribution.
Initially, a stream of bubbles will exit the capillary tube as the trapped air expands.
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o Observation: Continue heating until a rapid and continuous stream of bubbles emerges from
the capillary tube. This indicates the temperature is just above the boiling point.

e Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

e Record Boiling Point: The boiling point is the temperature at which the stream of bubbles
stops and the liquid is just drawn back into the capillary tube. At this exact moment, the
vapor pressure inside the capillary equals the atmospheric pressure. Record the barometric
pressure.

Causality and Trustworthiness:

e Why use an inverted capillary? The trapped air pocket creates a closed system where the
vapor pressure of the sample builds up. The boiling point is measured upon cooling rather
than heating to ensure the system is at equilibrium, providing a more accurate reading than
simply observing the onset of boiling.

e Why must the thermometer bulb be aligned with the sample? To accurately measure the
temperature of the liquid and its vapor, ensuring the recorded temperature reflects the true
boiling point.

Assemble

Preparation Measurement
Add 0.5 mL sample Insert inverted Attach assembly | | Apparatus Suspend in Heat gently until Remove heat, Record T when liquid
to test tube capillary tube to thermometer heating bath rapid bubbles form allow to cool enters capillary

Click to download full resolution via product page

Caption: Workflow for Micro-Scale Boiling Point Determination.

Protocol: Measurement of Density

Density is a fundamental property defined as mass per unit volume. This protocol uses simple,
direct measurements for high accuracy.

Methodology:
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e Measure Mass of Container: Place a clean, dry 10 mL graduated cylinder on an analytical
balance and tare its mass to zero. If taring is not possible, record the mass of the empty
cylinder.

o Measure Volume: Carefully add approximately 5-10 mL of 3-methylcyclohexanone to the
graduated cylinder. Place the cylinder on a level surface and read the volume from the
bottom of the meniscus. Record the volume to the highest precision possible (e.g., £0.05
mL).

e Measure Mass of Liquid: Place the graduated cylinder containing the sample on the tared
analytical balance. Record the mass of the liquid directly. If the balance was not tared,
measure the combined mass and subtract the mass of the empty cylinder.

e Calculate Density: Divide the mass of the sample (in grams) by its volume (in mL).
o Density (g/mL) = Mass (g) / Volume (mL)

o Repeatability: Perform the measurement in triplicate and report the average value to ensure
precision.

Causality and Trustworthiness:

e Why use an analytical balance? It provides the high precision required for mass
measurement, which is critical for an accurate density calculation.

» Why read the bottom of the meniscus? This is the standard convention for reading the
volume of a liquid that wets glass, ensuring consistent and reproducible measurements.

o Why perform in triplicate? Repetition minimizes the impact of random errors in volume
reading or mass measurement, increasing confidence in the final reported value.

Protocol: Measurement of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and is
highly characteristic of a pure compound. It is measured using an Abbe refractometer.

Methodology:
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» Calibration Check: Turn on the refractometer's light source and ensure the temperature is
stable, typically at 20.0 °C, by checking the connected water bath. Clean the surfaces of the
measuring and illuminating prisms with ethanol or isopropanol using a soft lens tissue.

o Apply Standard: Place a drop of distilled water onto the measuring (lower) prism. The
refractive index of distilled water is a known standard (1.3330 at 20 °C).

o Calibrate: Gently close the prisms. Adjust the instrument until the light/dark boundary is
sharp and centered on the crosshairs. If the reading is not 1.3330, adjust the calibration
screw until it is.

o Clean and Dry: Open the prisms and thoroughly clean and dry them with a soft tissue.

o Apply Sample: Place 1-2 drops of 3-methylcyclohexanone onto the measuring prism and
close it.

o Measure: Look through the eyepiece and turn the coarse adjustment knob until the light/dark
boundary comes into view. Use the fine adjustment to bring the boundary into sharp focus. If
a colored band is visible, turn the chromatic dispersion compensator until the boundary is a
sharp, colorless line.

e Align and Read: Align the sharp boundary precisely on the center of the crosshairs. Press
the read button or look at the internal scale to obtain the refractive index value.

o Repeat: Clean the prisms and repeat the measurement two more times for an average
value.

Causality and Trustworthiness:

o Why calibrate with water? Water is a readily available, stable, and pure standard with a well-
documented refractive index. Calibration ensures the instrument is performing correctly
before measuring the unknown.

o Why control the temperature? Refractive index is temperature-dependent. Controlling the
temperature to a standard value (20.0 °C) allows for accurate comparison with literature
values.
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» Why use the dispersion compensator? The light source is often white light, which is
composed of many wavelengths. The compensator contains Amici prisms that correct for

chromatic dispersion, ensuring the measurement corresponds to the standard sodium D-line
wavelength (589 nm), even with a white light source.

(Clean & Dry Prisms)

Calibrate with
Distilled Water (nD=1.3330)

l

(Clean & Dry Prisms AgairD

Apply 1-2 Drops
of Sample

G:Iose Prisms & Adjust Focus)

Remove Color Fringing
(Dispersion Compensator)

Align Boundary on
Crosshairs

Read Refractive Index
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Caption: Standard workflow for measuring refractive index.

Section 4: Safety and Handling

As a flammable organic liquid, 3-methylcyclohexanone requires careful handling to mitigate
risks.[1]

GHS Classification: Flammable Liquid, Category 3.[2] May cause skin, eye, and respiratory
irritation.[1]

o Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking
tools and take precautionary measures against static discharge.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated
for flammable liquids.

o Disposal: Dispose of waste in accordance with local, regional, and national regulations for
hazardous organic waste.

Conclusion

The physical properties of 3-methylcyclohexanone—ifrom its boiling point and density to its
characteristic spectroscopic signals—are well-defined and can be reliably determined using
standard laboratory protocols. The data and methodologies presented in this guide provide
researchers, scientists, and drug development professionals with a validated framework for
identifying, handling, and utilizing this important chemical intermediate. Adherence to these
protocols ensures not only the accuracy and reproducibility of experimental results but also the
safety of laboratory personnel.

References

» National Center for Biotechnology Information (2024). PubChem Compound Summary for
CID 11567, 3-Methylcyclohexanone. [Link]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b152366?utm_src=pdf-body-img
https://www.benchchem.com/product/b152366?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylcyclohexanone
https://pubchem.ncbi.nlm.nih.gov/compound/3R_-3-methylcyclohexan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylcyclohexanone
https://www.benchchem.com/product/b152366?utm_src=pdf-body
https://www.benchchem.com/product/b152366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

National Center for Biotechnology Information (2024). PubChem Compound Summary for
CID 83384, (+)-3-Methylcyclohexanone. [Link]

Al-Basheer, W. (2022). Solvent effects on the vibrational modes of (R)-3-
methylcyclohexanone conformers. Journal of Molecular Liquids.

NIST (National Institute of Standards and Technology). (n.d.). 3-Methylcyclohexanone in
the NIST Chemistry WebBook. [Link]

Human Metabolome Database. (n.d.). *tH NMR Spectrum (1D, 300 MHz, D20, predicted) for
(R)-3-Methylcyclohexanone. [Link]

Al-Basheer, W. (2022). Structural analysis of (R)-3-methylcyclohexanone conformers.
Structural Chemistry.

LibreTexts, Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

LeFevre, J. W., & Silveira, Jr., A. (n.d.). Quantitative Determination of Methylcyclohexanone
Mixtures Using 3C NMR Spectroscopy. Journal of Chemical Education.

Orgamation. (n.d.).

LibreTexts, Chemistry. (2022).

Hinotek. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. [Link]
Doc Brown's Chemistry. (2025). C-13 nmr spectrum of 3-methylhexane analysis. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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